molecular formula C18H30INO B3079933 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide CAS No. 1078611-26-3

1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide

Cat. No.: B3079933
CAS No.: 1078611-26-3
M. Wt: 403.3 g/mol
InChI Key: SYHHCPMFAQSYJS-UHFFFAOYSA-M
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Description

1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide is a quaternary ammonium salt with the CAS Number 1078611-26-3 and a molecular formula of C18H30INO, yielding a molecular weight of 403.34 g/mol . Its structure features a piperidinium core that is N-alkylated with a 2-hydroxyhexyl chain and N-methylated, while also being substituted at the 4-position with a phenyl group, forming an iodide salt . This specific molecular architecture, particularly the presence of the hydroxyhexyl chain, suggests potential for this compound to serve as a key intermediate or building block in synthetic organic chemistry and medicinal chemistry research. Piperidinium derivatives are of significant interest in pharmacological studies, and related compounds have been investigated for their interaction with mammalian peroxidases, enzymes that share high sequence homology and functional properties with thyroid peroxidase (TPO) . TPO is a critical enzyme in the biosynthesis of thyroid hormones, catalyzing the oxidation of iodide and the coupling of iodotyrosyl residues . Consequently, researchers may find value in this compound for exploratory studies targeting enzyme inhibition pathways, particularly in the context of regulating hormone biosynthesis . The compound requires careful handling and cold-chain transportation to preserve its stability . 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

1-(1-methyl-4-phenylpiperidin-1-ium-1-yl)hexan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30NO.HI/c1-3-4-10-18(20)15-19(2)13-11-17(12-14-19)16-8-6-5-7-9-16;/h5-9,17-18,20H,3-4,10-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHHCPMFAQSYJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078611-26-3
Record name Piperidinium, 1-(2-hydroxyhexyl)-1-methyl-4-phenyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078611-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylpiperidine, 2-bromohexanol, and methyl iodide.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using halogen exchange reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents, with reactions often conducted under controlled temperature and pH conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth by disrupting protein synthesis pathways in bacteria.

Antiproliferative Effects
In vitro studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines. Notably, derivatives with similar structures have shown activity against A431 vulvar epidermal carcinoma cells, significantly inhibiting their proliferation and invasion capabilities.

Kinase Inhibition
The compound is being investigated as a potential inhibitor of various kinases, which are crucial in the treatment of diseases such as cancer. Kinase inhibitors play a vital role in regulating cellular processes and signaling pathways involved in tumor growth.

Biochemical Analysis

Cellular Effects
The compound influences cell function by impacting cell signaling pathways and gene expression. Its interactions at the molecular level include binding with biomolecules and enzyme inhibition.

Molecular Mechanism
The mechanism through which this compound exerts its effects involves changes in gene expression and modulation of cellular metabolism. Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.

Materials Science

1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide is also utilized in materials science for developing new materials with unique electronic and optical properties. Its chemical structure allows it to participate in various chemical reactions, making it valuable for creating advanced materials.

Case Study 1: Antimicrobial Studies

In a study focusing on the antibacterial properties of piperidinium derivatives, 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide was highlighted for its ability to inhibit protein synthesis effectively, showcasing its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Research

A recent investigation into kinase inhibitors revealed that compounds structurally similar to this piperidinium derivative showed significant promise as therapeutic agents against various cancers by targeting specific signaling pathways involved in tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiproliferativeReduced proliferation in cancer cell lines
Kinase InhibitionPotential inhibitor of various kinases

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Table 1: Molecular Comparison of Piperidinium and Pyridinium Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide Piperidinium 1-(2-hydroxyhexyl), 1-methyl, 4-phenyl C₁₈H₂₈NOI ~437.23 Hydrophilic hydroxyhexyl chain
MPP+ Iodide (1-methyl-4-phenylpyridinium iodide) Pyridinium 1-methyl, 4-phenyl C₁₂H₁₂NI 369.13 Neurotoxin targeting dopamine neurons
4-Diphenylacetoxy-N-methylpiperidine methiodide Piperidinium 1-methyl, 4-diphenylacetoxy C₂₃H₂₈NO₂I 485.28 Ester functional group
Piperidinium,1-methyl-1-(1-methylethyl)-4-phenyl-, iodide Piperidinium 1-isopropyl, 1-methyl, 4-phenyl C₁₅H₂₄NI 321.07 Branched alkyl substituent

Key Observations :

  • The hydroxyhexyl chain in the target compound increases hydrophilicity compared to branched alkyl or aromatic substituents in analogues.
  • Pyridinium derivatives (e.g., MPP+ iodide) exhibit distinct biological activities due to their planar aromatic cores.

Electrochemical and Stability Profiles

  • Imidazolium Iodides (): Exhibit reversible redox behavior with ∆Eₚ values influenced by substituents (e.g., ferrocenyl groups shift oxidation potentials).
  • 4-PAM: Reacts with organophosphates (e.g., GB) in neutral aqueous solutions (k = 885 M⁻¹min⁻¹ at pH 7.6).

Key Insight : Substituents like hydroxyhexyl may reduce electrochemical reversibility compared to ferrocenyl or methyl groups due to steric or electronic effects.

Physical Properties

  • Melting Points : Piperidine derivatives (e.g., 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, ) exhibit melting points >100°C, suggesting the target compound may similarly be a solid.
  • Solubility : Quaternary ammonium iodides are typically water-soluble; the hydroxyhexyl chain may enhance solubility in alcohols.

Biological Activity

Overview

1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide is a quaternary ammonium compound that has garnered interest for its potential biological activities. This compound, characterized by its unique structural features, is being studied for its pharmacological properties, particularly in relation to neuromuscular transmission and its effects on various biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C_{17}H_{28}N^{+}I^{-}
  • Molecular Weight : 366.32 g/mol

The structural features include a piperidinium core, a hydroxyhexyl side chain, and a phenyl group, which contribute to its biological activity.

1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide primarily acts as a neuromuscular blocking agent. Its mechanism involves interaction with acetylcholine receptors at the neuromuscular junction, thereby inhibiting muscle contraction. Research indicates that compounds in this class can exhibit both competitive and depolarizing blocking effects depending on their structural characteristics and the length of the alkyl chain.

Neuromuscular Blocking Activity

The compound's neuromuscular blocking activity has been evaluated in various studies. For instance, it has been shown to have a potency comparable to that of established neuromuscular blockers like tubocurarine. The activity varies with different alkyl chain lengths, with optimal activity observed at specific chain lengths (e.g., hexyl) due to favorable interactions with the receptor sites.

Antimicrobial Properties

In addition to neuromuscular blocking effects, preliminary studies suggest that 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide may possess antimicrobial properties. This is attributed to its ability to disrupt microbial cell membranes, although further studies are needed to quantify this activity.

Case Studies and Research Findings

Several research findings highlight the biological activities of this compound:

  • Potency Evaluation : A study comparing various quaternary ammonium compounds indicated that 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide exhibited significant neuromuscular blocking action in isolated muscle preparations, demonstrating a dose-dependent effect similar to other known agents .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the alkyl chain length and substituents on the piperidinium ring significantly affect biological activity. For example, increasing the length of the hydroxyalkyl chain enhances receptor affinity and potency .
  • Antimicrobial Testing : In vitro tests have suggested potential antimicrobial efficacy against Gram-positive and Gram-negative bacteria, warranting further investigation into its application as an antimicrobial agent .

Comparison of Neuromuscular Blocking Agents

Compound NameStructure TypePotency (IC50)Mechanism of Action
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodideQuaternary AmmoniumModerate (exact value varies)Competitive and depolarizing blockade
TubocurarineAlkaloidLowCompetitive blockade
DecamethoniumQuaternary AmmoniumHighDepolarizing blockade

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide?

Methodological Answer:
The synthesis typically involves alkylation of a preformed piperidine precursor. For example:

React 1-methyl-4-phenylpiperidine with 2-iodohexanol under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the hydroxyhexyl group via nucleophilic substitution.

Purify the crude product using column chromatography (silica gel, methanol/dichloromethane gradient) to remove unreacted starting materials .

Confirm purity via HPLC with a sodium acetate buffer (pH 4.6) and methanol mobile phase (65:35 v/v), as described in pharmacopeial methods .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., methyl, phenyl, hydroxyhexyl groups). Compare chemical shifts to related piperidinium salts .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M-I]+^+) and fragmentation patterns .
  • HPLC-UV : Monitor purity using a C18 column and UV detection at 254 nm, referencing pharmacopeial buffer systems .

Advanced: How can electrochemical studies elucidate its redox behavior?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform in 0.1 M Bu4_4NBF4_4/acetonitrile at a glassy carbon electrode (scan rate: 100 mV/s). Observe oxidation peaks for the piperidinium core and reduction peaks for iodide counterions. Reference against the Fc/Fc+^+ couple for potential calibration .
  • Diffusion Coefficients : Calculate using the Randles-Sevcik equation (ip=2.69×105n3/2AD1/2Cv1/2i_p = 2.69 \times 10^5 \cdot n^{3/2} \cdot A \cdot D^{1/2} \cdot C \cdot v^{1/2}) from CV data at varying scan rates .
  • Ohmic Drop Correction : Address non-ideal ΔEp_p values (e.g., >59 mV for reversible systems) by implementing IR compensation during CV experiments .

Advanced: How to resolve contradictions in electrochemical reversibility data?

Methodological Answer:
Observed discrepancies in ΔEp_p (e.g., increasing with scan rate) often arise from:

Ohmic Resistance : Compensate using positive feedback IR correction in the potentiostat settings.

Adsorption Effects : Test in different electrolytes (e.g., TBAPF6_6 vs. TBABF4_4) to minimize ion-pairing interactions .

Surface Pretreatment : Polish the working electrode rigorously (e.g., 0.05 µm alumina) to ensure reproducible kinetics .

Advanced: What strategies optimize crystallography for structural confirmation?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., ether into a dichloromethane solution) to obtain single crystals suitable for X-ray diffraction.
  • Data Collection : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, use the TWIN/BASF commands in SHELXL .
  • Validation : Cross-check torsion angles and hydrogen bonding with similar piperidinium salts in the Cambridge Structural Database .

Advanced: How to assess its neurotoxic potential in dopaminergic neurons?

Methodological Answer:

  • In Vitro Models : Treat SH-SY5Y cells with 10–100 µM of the compound for 24–48 hours. Measure mitochondrial dysfunction (JC-1 assay) and ROS production (DCFH-DA probe) .
  • In Vivo Validation : Administer intra-striatally in rodents and quantify tyrosine hydroxylase loss via immunohistochemistry. Compare results to MPP+^+-induced toxicity benchmarks .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to enhance aqueous solubility .
  • Critical Micelle Concentration (CMC) : Determine using dynamic light scattering if the compound forms aggregates at high concentrations .

Advanced: What computational methods predict its receptor-binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with opioid or nicotinic acetylcholine receptors. Validate with experimental IC50_{50} data from radioligand binding assays .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in a lipid bilayer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide

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